N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride

Peptide Synthesis Heterocyclic Chemistry Spiro Compounds

For programs building six-membered heterocyclic or heterospirocyclic frameworks from tripeptide or tetrahydropyran precursors, generic piperidine-4-carboxamides cannot replace the dual N-methyl/N-phenyl substitution pattern of this reagent (CAS 1235440-15-9). Its documented capacity to generate defined spirocyclic architectures via peptide coupling is a distinct synthetic utility not broadly ascribed to all analogs. - ≥98% purity ensures reproducible outcomes in high-throughput reaction screening and fragment-based discovery. - Hydrochloride salt form delivers enhanced aqueous solubility critical for biological assay protocols. - Lot-specific analytical certificates guarantee batch-to-batch consistency for long-term research programs.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 1235440-15-9
Cat. No. B1463166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenylpiperidine-4-carboxamide hydrochloride
CAS1235440-15-9
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2CCNCC2.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h2-6,11,14H,7-10H2,1H3;1H
InChIKeyBIAIMXIXESFZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenylpiperidine-4-carboxamide HCl: Identity & Specifications


N-Methyl-N-phenylpiperidine-4-carboxamide hydrochloride (CAS 1235440-15-9) is a synthetic piperidine derivative that exists as a hydrochloride salt, conferring improved aqueous solubility and solid-state stability over its free base form . This compound is primarily documented as a specialized reagent in peptide synthesis, demonstrating a specific capacity to react with tripeptides and tetrahydropyrans to generate six-membered heterocyclic and heterospirocyclic structures . As a research chemical supplied at purities typically ranging from 95% to 98%, it is intended for laboratory-scale synthetic applications and further manufacturing processes, not for direct human therapeutic use . Its structural features—specifically the co-occurrence of N-methyl and N-phenyl substituents on the piperidine-4-carboxamide scaffold—confer distinct electronic and steric properties that differentiate it from simpler, unsubstituted piperidine-4-carboxamide analogs and influence its reactivity profile in heterocycle construction .

Synthesis

Peptide coupling & heterocycle construction with tripeptides/tetrahydropyrans

Purity

95–98% reagent grade for reproducible synthetic outcomes

Form

Hydrochloride salt for improved aqueous solubility and solid-state stability

N-Methyl-N-phenylpiperidine-4-carboxamide HCl: Substitution Risks


The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, yet minor substitutions—particularly at the amide nitrogen—can profoundly alter physicochemical properties, reactivity, and biological profile. N-Methyl-N-phenylpiperidine-4-carboxamide hydrochloride is distinguished from simpler, unsubstituted N-phenylpiperidine-4-carboxamide (CAS 73415-85-7) and other close analogs by the concurrent presence of both N-methyl and N-phenyl groups, which enhance lipophilicity and steric bulk, thereby influencing its behavior in synthetic transformations and potential target interactions . Generic procurement of an arbitrary piperidine-4-carboxamide derivative cannot reliably substitute for this specific substitution pattern in applications where the dual N-methyl and N-phenyl substitution is critical for the desired chemical outcome, such as in the formation of defined heterospirocyclic systems via peptide coupling . The absence of published head-to-head comparative data for this specific compound necessitates reliance on class-level inference; however, the documented reactivity in generating six-membered heterocycles from tripeptides and tetrahydropyrans represents a distinct synthetic utility not broadly ascribed to all piperidine-4-carboxamide derivatives, underscoring the risk of generic substitution in targeted synthetic sequences .

Generic piperidine-4-carboxamide

May lack dual N-methyl/N-phenyl substitution critical for heterospirocycle formation; documented reactivity not transferable.

Free base vs hydrochloride salt

Free base form may limit aqueous solubility, affecting reaction outcome in water-based protocols or bioassays.

N-Methyl-N-phenylpiperidine-4-carboxamide HCl: Synthesis & Purity Differentiators


Heterocycle and Heterospirocycle Formation

N-Methyl-N-phenylpiperidine-4-carboxamide hydrochloride is explicitly documented as a reagent that reacts with tripeptides and tetrahydropyrans to yield six-membered heterocyclic and heterospirocyclic compounds . This synthetic outcome is a specific, product-defined transformation that is not uniformly observed across all piperidine-4-carboxamide derivatives, which are more generally employed as intermediates or building blocks without this documented reaction pathway. While direct comparative yield data are absent, the unique product classes obtained (heterospirocycles) provide a qualitative differentiation from simpler analogs like N-phenylpiperidine-4-carboxamide (CAS 73415-85-7), for which this specific reactivity is not noted in vendor documentation .

Heterocycle Formation
Class-level inference
Target: forms heterospirocycles with tripeptides vs Analog: reactivity not documented
Reaction outcome differentiator
Yield data not available; verify in-house
Peptide Synthesis Heterocyclic Chemistry Spiro Compounds

Purity Specifications & Lot Consistency

Across multiple independent vendors, N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride is supplied with minimum purities of 95% (e.g., AK Scientific, CymitQuimica) or 98% (e.g., Leyan) . This high purity specification ensures that the compound meets the threshold for reliable use as a reagent in synthetic applications, where impurities could interfere with intended heterocycle-forming reactions. In contrast, some simpler piperidine-4-carboxamide derivatives (e.g., 1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide) are offered at unspecified or lower purity grades, which may introduce greater variability in research outcomes .

Purity Specification
Cross-study comparable
95–98%
Supports reproducible synthesis
Lot-specific COA advised
Analytical Chemistry Chemical Procurement Quality Control

Hydrochloride Salt: Solubility Advantages

The hydrochloride salt form (CAS 1235440-15-9) of N-methyl-N-phenylpiperidine-4-carboxamide is specifically noted to enhance aqueous solubility and improve solid-state stability compared to the free base (CAS 1016747-51-5) . While quantitative solubility values are not provided in vendor documentation, the conversion to a hydrochloride salt is a standard strategy to increase the water solubility of lipophilic amine-containing compounds. The free base form (MW 218.29) and hydrochloride salt (MW 254.75) are distinct chemical entities with different physical properties, and the choice of salt form can critically affect the outcome of aqueous-based synthetic procedures or biological assays [1].

Salt Form: HCl Salt
Class-level inference
Enhanced aqueous solubility vs free base
May facilitate aqueous reactions & bioassays
Quantitative solubility data not reported
Formulation Science Solubility Enhancement Solid-State Chemistry

N-Methyl-N-phenylpiperidine-4-carboxamide HCl: Application Scenarios


Heterocycle & Spirocycle Synthesis

This compound is most appropriately sourced for synthetic organic chemistry programs focused on constructing six-membered heterocyclic or heterospirocyclic frameworks from tripeptide or tetrahydropyran precursors . Its documented reactivity in generating these complex architectures distinguishes it from generic piperidine-4-carboxamides, making it a specific building block for medicinal chemistry efforts targeting spirocycle-containing lead compounds.

High-Purity Reagent Use

For applications where reagent purity is critical for reproducible outcomes—such as in high-throughput reaction screening, fragment-based drug discovery, or the synthesis of reference standards—the 95–98% purity specification of this compound provides a verifiable quality threshold . Procurement from vendors supplying analytical certificates ensures lot-to-lot consistency, a key factor in long-term research programs.

Aqueous Solubility for Bioassays

The hydrochloride salt form is the preferred choice for biological assays or synthetic protocols performed in aqueous media, where the enhanced solubility of the salt over the free base can be decisive for achieving measurable compound concentrations . This is particularly relevant for researchers exploring the potential interactions of N-methyl-N-phenylpiperidine-4-carboxamide with biological targets, where solubility in assay buffers is a prerequisite for reliable dose-response data.

SAR Studies: N-Methyl-N-phenyl Motif

As a representative member of the N-alkyl-N-aryl piperidine-4-carboxamide subclass, this compound serves as a comparator or starting point for SAR campaigns investigating the impact of dual N-substitution on physicochemical properties, metabolic stability, or target engagement [1]. Its well-defined substitution pattern allows researchers to systematically vary the N-alkyl or N-aryl group while maintaining the piperidine-4-carboxamide core, facilitating the exploration of chemical space around this privileged scaffold.

Application
Selection Property
Validation Focus
Heterocycle & spirocycle synthesis
Documented reactivity with tripeptides/tetrahydropyrans
Confirm target heterocycle formation
High-purity reagent use
95–98% purity specification
Lot-specific certificate of analysis
Aqueous solubility for bioassays
Hydrochloride salt may support aqueous solubility
Solubility in assay buffer/media
SAR studies on N-methyl-N-phenyl motif
Dual N-methyl/N-phenyl substitution pattern
Comparative physicochemical profiling
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